molecular formula C11H17Cl2N3OS B2635585 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride CAS No. 2138534-27-5

2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride

Cat. No.: B2635585
CAS No.: 2138534-27-5
M. Wt: 310.24
InChI Key: CBPJWCBVHWOHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperazine group in this compound potentially enhances its bioactivity, making it a candidate for further development as an antimicrobial agent .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for their anticonvulsant activity. In a specific study, thiazole derivatives were synthesized and tested for their efficacy in seizure models. The results indicated that certain modifications to the thiazole structure could lead to enhanced anticonvulsant effects, suggesting that 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride may also possess such properties .

Pesticidal Activity

Thiazole derivatives are known for their pesticidal properties. Research has shown that compounds similar to this compound can act as effective fungicides and insecticides. For instance, studies have reported that thiazole-based compounds demonstrate significant activity against plant pathogens and pests, which could be leveraged for agricultural pest management strategies .

Polymer Development

The incorporation of thiazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure of this compound allows it to serve as a functional additive in polymer formulations, potentially improving their performance in various applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial AgentEffective against Staphylococcus aureus and E. coli
AnticonvulsantEnhanced activity in seizure models
Agricultural SciencePesticidal ActivitySignificant fungicidal and insecticidal properties
Material SciencePolymer AdditiveImproved thermal stability and mechanical strength

Comparison with Similar Compounds

Biological Activity

2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H15ClN2OS
  • Molecular Weight : 294.8 g/mol
  • CAS Number : 1354950-90-5

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing thiazole moieties showed effectiveness against various microorganisms, including bacteria and fungi. Specifically, derivatives similar to 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer effects. For instance, several thiazole derivatives have demonstrated cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-withdrawing groups like chlorine in the thiazole structure enhances its antiproliferative activity . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways.

Neuroprotective Effects

Some studies have reported that thiazole derivatives possess neuroprotective properties. Compounds similar to 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Structure–Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural characteristics. Key findings include:

  • Substituents on the Thiazole Ring : The presence of methyl or halogen substituents can enhance antimicrobial and anticancer activities.
  • Piperazine Linkage : The piperazine moiety contributes to improved solubility and bioavailability, which are essential for therapeutic efficacy .

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

  • Anticancer Screening :
    • A series of thiazole-based compounds were screened for cytotoxicity against various cancer cell lines. Results showed that certain analogues exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating significant anticancer potential .
  • Neuroprotective Assays :
    • In vitro studies demonstrated that specific thiazole derivatives could mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Properties

IUPAC Name

2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS.ClH/c1-9-13-10(8-17-9)7-14-2-4-15(5-3-14)11(16)6-12;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJWCBVHWOHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.